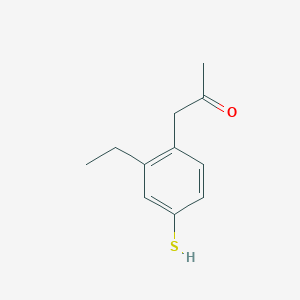![molecular formula C32H43F3N2O6 B14052066 2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)
2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound with a unique structure that includes hexyloxy groups, a trifluoroacetamido group, and a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The hexyloxy and trifluoroacetamido groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The biphenyl core provides structural stability and facilitates interactions with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(hexyloxy)phenyl boronic acid: Shares the hexyloxy groups but lacks the trifluoroacetamido and biphenyl components.
2,6-Bis(4-methoxy-phenyl)-4-phenyl-pyranylium tetrafluoro borate: Contains a similar aromatic structure but differs in functional groups and overall structure.
Uniqueness
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its combination of hexyloxy, trifluoroacetamido, and biphenyl groups, which confer specific chemical and biological properties not found in similar compounds .
Eigenschaften
Molekularformel |
C32H43F3N2O6 |
|---|---|
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
4-hexoxy-3-[2-hexoxy-5-[4-[(2,2,2-trifluoroacetyl)amino]butylcarbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C32H43F3N2O6/c1-3-5-7-11-19-42-27-15-13-23(29(38)36-17-9-10-18-37-31(41)32(33,34)35)21-25(27)26-22-24(30(39)40)14-16-28(26)43-20-12-8-6-4-2/h13-16,21-22H,3-12,17-20H2,1-2H3,(H,36,38)(H,37,41)(H,39,40) |
InChI-Schlüssel |
CUDBCRXQKPDSMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)NCCCCNC(=O)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




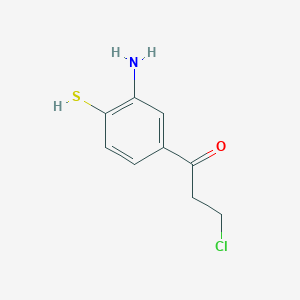
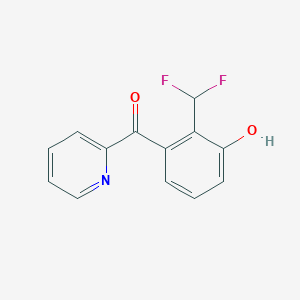
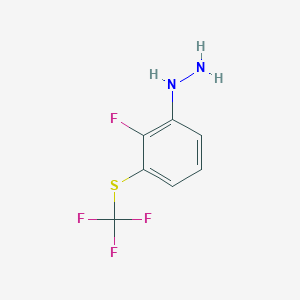
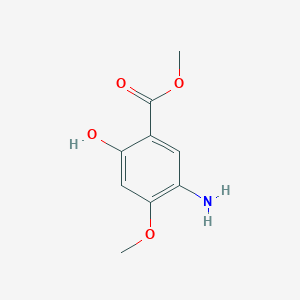
![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)
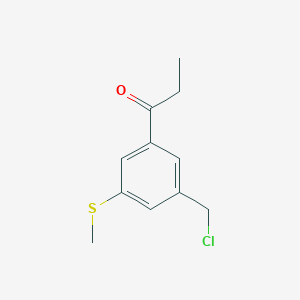
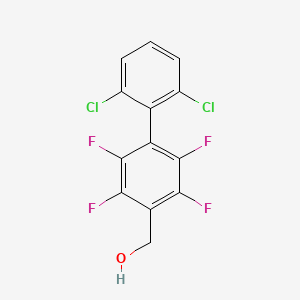
![(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2](/img/structure/B14052035.png)
![2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)
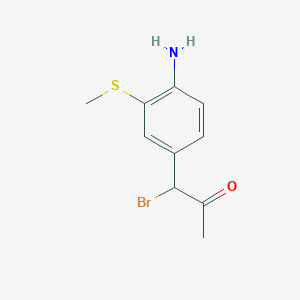
![(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B14052056.png)
